molecular formula C12H15N3O3S3 B2630567 4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide CAS No. 478077-58-6

4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide

Cat. No.: B2630567
CAS No.: 478077-58-6
M. Wt: 345.45
InChI Key: NJDFIQLNAREQBV-UHFFFAOYSA-N
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Description

4-Methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide ( 478077-58-6) is a high-purity chemical intermediate supplied with a minimum purity of 98% . This benzenesulfonamide derivative features a molecular formula of C12H15N3O3S3 and a molecular weight of 345.46 g/mol . Compounds within this structural class are actively investigated in pharmaceutical research for their potential as sodium channel inhibitors, particularly targeting Nav1.7 for the management of neuropathic and inflammatory pain conditions . The molecular architecture incorporates a 4-methoxybenzenesulfonamide group linked via a thioether bridge to a 4-methyl-1,2,3-thiadiazol moiety, creating a multifunctional scaffold suitable for further chemical modification and structure-activity relationship studies . This compound is provided as a critical building block for drug discovery programs, specifically for developing novel therapeutic agents for central nervous system disorders and pain pathologies . The product is certified under ISO quality systems to ensure batch-to-batch consistency and reliable performance in research applications . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and implement appropriate laboratory safety protocols when handling this compound.

Properties

IUPAC Name

4-methoxy-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S3/c1-9-12(20-15-14-9)19-8-7-13-21(16,17)11-5-3-10(18-2)4-6-11/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDFIQLNAREQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCNS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • The compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that sulfonamide derivatives often exhibit significant activity against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial folate synthesis pathways .
  • Anti-inflammatory Properties
    • Studies have indicated that compounds similar to 4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide can act as selective inhibitors of cyclooxygenase enzymes (COX). This inhibition is crucial in managing inflammation and pain, making it a candidate for developing new anti-inflammatory drugs .
  • Cancer Therapeutics
    • The role of thiadiazole derivatives in cancer treatment has been explored, with evidence suggesting that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Pharmacological Insights

  • Mechanism of Action
    • The mechanism through which this compound exerts its effects involves interaction with specific receptors or enzymes in the body. For instance, its potential as a COX inhibitor suggests a pathway involving the reduction of prostaglandin synthesis, thereby alleviating pain and inflammation .
  • Toxicological Profile
    • Preliminary studies indicate that while the compound exhibits beneficial pharmacological effects, it also requires careful evaluation regarding its toxicity profile. Reports suggest that certain sulfonamides can cause adverse reactions, necessitating detailed toxicological assessments before clinical application .

Environmental Considerations

The environmental impact of pharmaceuticals like this compound is an emerging area of research. The persistence of such compounds in aquatic environments raises concerns about their effects on non-target organisms. Studies are ongoing to assess the degradation pathways and ecological risks associated with their use .

Case Studies

StudyFindings
Abdellatif et al. (2023)Identified novel sulfonamides with enhanced COX-II inhibitory activity compared to traditional NSAIDs like Celecoxib .
Alegaon et al. (2023)Reported moderate inhibitory activity against COX-II for certain thiadiazole derivatives, highlighting the potential of this compound class in anti-inflammatory therapy .
Parchem (2025)Provided specifications for this compound as a specialty chemical with applications in drug development .

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenesulfonamide Derivatives

4-Chloro-N-{2-[(4-Methyl-1,2,3-Thiadiazol-5-yl)Sulfanyl]Ethyl}Benzenesulfonamide

  • Structural Difference : The 4-methoxy group in the target compound is replaced by a chloro (-Cl) substituent.
  • Impact: Electron Effects: Chloro is electron-withdrawing, increasing the sulfonamide’s acidity (lower pKa) compared to the electron-donating methoxy group. Bioactivity: Chloro-substituted sulfonamides are often associated with antimicrobial activity, whereas methoxy groups may favor interactions with eukaryotic targets like carbonic anhydrases .

Table 1: Comparison of Benzenesulfonamide Derivatives

Compound Substituent (R) Molecular Formula* Key Properties
Target Compound (4-Methoxy) OCH₃ C₁₁H₁₄N₃O₃S₃ Higher solubility in polar solvents
4-Chloro Analog Cl C₁₀H₁₁ClN₃O₂S₃ Increased acidity, potential antimicrobial use

*Molecular formulas inferred from structural analogs in evidence.

Urea Derivatives

1-(4-Chlorophenyl)-3-{2-[(4-Methyl-1,2,3-Thiadiazol-5-yl)Sulfanyl]Ethyl}Urea

  • Structural Difference : The sulfonamide (-SO₂NH-) is replaced by a urea (-NHCONH-) group.
  • Solubility: Ureas are less acidic than sulfonamides, reducing solubility in basic environments but improving passive diffusion .

Table 2: Sulfonamide vs. Urea Derivatives

Compound Functional Group Molecular Formula Hypothesized Bioactivity
Target Compound Sulfonamide C₁₁H₁₄N₃O₃S₃ Enzyme inhibition (e.g., CA inhibitors)
Urea Derivative Urea C₁₃H₁₄ClN₃OS₂ Protein-targeted interactions
Thiadiazole Derivatives with Varied Functional Groups

2.3.1. Ethyl 2-[(4-Methyl-1,2,3-Thiadiazol-5-yl)Sulfanyl]Propanoate

  • Structural Difference : The sulfonamide is replaced by an ethyl ester (-COOEt).
  • Impact: Lipophilicity: The ester group increases lipophilicity, favoring blood-brain barrier penetration.

2-[(4-Methyl-1,2,3-Thiadiazol-5-yl)Formamido]Acetic Acid

  • Structural Difference : Contains a carboxylic acid (-COOH) group.
  • Impact :
    • Solubility : Ionizes at physiological pH, enhancing water solubility.
    • Acidity : The carboxylic acid (pKa ~4-5) is more acidic than sulfonamides (pKa ~8-10) .

Table 3: Thiadiazole Derivatives with Diverse Functional Groups

Compound Functional Group Molecular Formula Key Property
Ethyl Ester Ester C₈H₁₂N₂O₂S₂ High lipophilicity, metabolic lability
Carboxylic Acid Carboxylic Acid C₆H₇N₃O₃S High solubility in aqueous media

Biological Activity

The compound 4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide is a derivative of the 1,3,4-thiadiazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and other relevant pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₅N₃O₃S₃
  • CAS Number : 3827826
  • IUPAC Name : this compound

This structure features a methoxy group and a thiadiazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents has been associated with enhanced antibacterial activity against Gram-positive bacteria .

Antifungal Activity

Thiadiazole derivatives have also demonstrated antifungal properties. For instance:

  • Compounds with similar structures have shown inhibition rates of 58% to 66% against Aspergillus niger and Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 42 μg/mL .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable:

  • A study reported that certain derivatives exhibited cytotoxic effects against human breast carcinoma (MCF-7) cell lines with IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .
  • Another study highlighted that derivatives containing the thiadiazole ring showed significant inhibition of cancer cell proliferation and induced apoptosis through caspase activation pathways .

Anti-inflammatory Activity

Thiadiazole compounds have also been investigated for their anti-inflammatory properties:

  • In experimental models, certain derivatives demonstrated significant inhibition of edema formation, suggesting potential use in treating inflammatory conditions. For example, at higher doses, compounds showed up to 61.20% inhibition of induced edema .

Study on Antimicrobial Properties

In a controlled study involving the synthesis of various thiadiazole derivatives, researchers evaluated their antimicrobial efficacy against multiple pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition (%)MIC (μg/mL)
AS. aureus7020
BE. coli6525
CP. aeruginosa6030

Study on Anticancer Effects

A recent investigation focused on the anticancer activity of thiadiazole derivatives against various cancer cell lines. The study found that:

CompoundCell LineIC₅₀ (μM)Mechanism of Action
DMCF-78.1Induction of apoptosis via caspase activation
EHepG210.3Inhibition of ERK1/2 signaling pathway

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical method involves reacting a sulfonyl chloride derivative with a thiadiazole-containing amine in a polar aprotic solvent (e.g., dry pyridine) at room temperature. Key variables include stoichiometry (e.g., 1.1 mmol sulfonyl chloride per 0.6 mmol amine precursor), reaction time (~5 hours), and purification via flash chromatography . Optimization may involve adjusting solvent polarity, temperature, or catalytic additives to improve yield and purity.

Q. How is the structural identity of this compound confirmed in academic research?

  • Answer : Structural confirmation employs spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methoxy group at 4-position, thiadiazole-thioether linkage).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous sulfonamides .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Answer : Contradictions may arise from assay specificity or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) tests with live/dead cell imaging to distinguish bactericidal vs. cytotoxic activity .
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values across multiple cell lines or bacterial strains.
  • Target Validation : Use genetic knockouts or competitive binding assays to confirm mechanism of action .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Answer :

  • Docking Studies : Predict binding affinities to target enzymes (e.g., SphK1 kinase) using software like AutoDock or Schrödinger.
  • QSAR Models : Relate structural features (e.g., substituent electronegativity, steric bulk) to activity trends.
  • MD Simulations : Assess stability of ligand-receptor complexes over time, as applied to triazole-sulfonamide hybrids .

Q. What methodologies are used to evaluate the environmental fate of this compound in ecotoxicological studies?

  • Answer : Environmental impact assessments involve:

  • Degradation Kinetics : Measure hydrolysis/photolysis rates under simulated sunlight or varying pH.
  • Partition Coefficients : Determine logPP (octanol-water) to predict bioaccumulation potential.
  • Toxicity Profiling : Use model organisms (e.g., Daphnia magna) for acute/chronic toxicity endpoints, following OECD guidelines .

Q. How should researchers design dose-ranging studies for in vivo pharmacological evaluation?

  • Answer :

  • Pilot Studies : Start with a broad dose range (e.g., 1–100 mg/kg) in rodents to identify toxicity thresholds.
  • PK/PD Integration : Measure plasma concentrations (LC-MS/MS) and correlate with efficacy biomarkers.
  • Randomized Block Design : Control for inter-individual variability, as seen in pharmacological studies of related sulfonamides .

Methodological Notes

  • Synthesis Optimization : Consider microwave-assisted synthesis to reduce reaction times .
  • Data Reproducibility : Include positive controls (e.g., known kinase inhibitors) and triplicate measurements in biological assays .
  • Ethical Compliance : Adhere to OECD 423 guidelines for acute oral toxicity testing in preclinical studies .

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